molecular formula C11H12F7N3O4 B6185843 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) CAS No. 2624139-67-7

3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid)

Cat. No. B6185843
CAS RN: 2624139-67-7
M. Wt: 383.2
InChI Key:
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Description

3-(Azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid), or 3-FMPy-TFA, is a small molecule that has been studied for its potential applications in synthetic organic chemistry, drug discovery, and biochemistry. 3-FMPy-TFA is a pyrazole derivative with a trifluoroacetyl group attached to the nitrogen atom, and it has been found to be an effective reagent for the synthesis of various compounds. The molecule has also been studied for its potential application in drug discovery, as it has been shown to possess unique biochemical and physiological effects.

Scientific Research Applications

3-FMPy-TFA has been studied for its potential application in synthetic organic chemistry and drug discovery. In the field of synthetic organic chemistry, 3-FMPy-TFA has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, peptides, and peptidomimetics. In the field of drug discovery, 3-FMPy-TFA has been studied for its ability to bind to and modulate the activity of various enzymes and receptors, which could potentially lead to the development of new drugs.

Mechanism of Action

The mechanism of action of 3-FMPy-TFA is not yet fully understood. However, it is believed that the molecule binds to and modulates the activity of various enzymes and receptors. In particular, 3-FMPy-TFA has been shown to bind to and modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects
3-FMPy-TFA has been studied for its potential biochemical and physiological effects. In particular, 3-FMPy-TFA has been shown to possess anti-inflammatory and analgesic properties. In addition, 3-FMPy-TFA has been found to possess anticonvulsant and neuroprotective effects, as well as the potential to modulate the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

3-FMPy-TFA has several advantages for use in laboratory experiments. First, the molecule is relatively stable and can be stored at room temperature. Second, it is relatively inexpensive and readily available. Third, the molecule can be used in a wide variety of synthetic organic chemistry and drug discovery experiments. However, there are some limitations to consider when using 3-FMPy-TFA in laboratory experiments. For example, the molecule is not water-soluble, and it may not be compatible with certain solvents. In addition, the molecule may be toxic in high concentrations.

Future Directions

There are several potential future directions for 3-FMPy-TFA. First, further research is needed to better understand the mechanism of action of the molecule and its potential applications in drug discovery. Second, additional research is needed to explore the potential therapeutic applications of 3-FMPy-TFA, such as its potential to treat inflammation and pain. Third, further research is needed to explore the potential side effects of the molecule and to optimize the synthesis method. Finally, additional research is needed to explore the potential of 3-FMPy-TFA as a reagent for the synthesis of various compounds.

Synthesis Methods

3-FMPy-TFA can be synthesized via a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 4-fluorobenzylidene acetoacetate. This intermediate is then reacted with hydrazine hydrate in the presence of trifluoroacetic acid to form 3-FMPy-TFA. The overall reaction is shown in Figure 1.
Figure 1: Synthesis of 3-FMPy-TFA

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid) involves the reaction of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a catalyst to form the bis(trifluoroacetic acid) salt of the compound.", "Starting Materials": [ "3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole", "Trifluoroacetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole in a suitable solvent.", "Step 2: Add trifluoroacetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent and dry to obtain the bis(trifluoroacetic acid) salt of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole." ] }

CAS RN

2624139-67-7

Product Name

3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole, bis(trifluoroacetic acid)

Molecular Formula

C11H12F7N3O4

Molecular Weight

383.2

Purity

95

Origin of Product

United States

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